molecular formula C9H14N2O B13161382 3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol

3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol

Cat. No.: B13161382
M. Wt: 166.22 g/mol
InChI Key: UFSQYTPRWOAHBT-UHFFFAOYSA-N
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Description

3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, featuring an amino group and a hydroxyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methylpyridine as the primary starting material.

    Amination: The pyridine ring undergoes amination to introduce the amino group at the 3-position.

    Hydroxylation: The propyl chain is then hydroxylated to introduce the hydroxyl group at the 1-position.

The reaction conditions for these steps often involve the use of reagents such as sodium hydride (NaH) and methyl iodide (MeI) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an alkylamine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a secondary or tertiary amine .

Scientific Research Applications

3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups on a propyl chain attached to a methyl-substituted pyridine ring.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-amino-1-(6-methylpyridin-3-yl)propan-1-ol

InChI

InChI=1S/C9H14N2O/c1-7-2-3-8(6-11-7)9(12)4-5-10/h2-3,6,9,12H,4-5,10H2,1H3

InChI Key

UFSQYTPRWOAHBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(CCN)O

Origin of Product

United States

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